molecular formula C18H18ClNO5S B2930811 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034441-97-7

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2930811
CAS RN: 2034441-97-7
M. Wt: 395.85
InChI Key: HACPIVLFNZDGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and varied. The benzofuran ring is a key component, and the other groups attached to this ring can greatly influence the properties of the compound .


Chemical Reactions Analysis

Benzofuran derivatives can participate in a variety of chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, some benzofuran derivatives are sensitive to alkali .

Scientific Research Applications

Chemical Synthesis and Reactivity

Benzenesulfonamides are pivotal in the synthesis of chlorinated products, where compounds like N-chloro-N-methoxybenzenesulfonamide serve as reactive chlorinating agents for a wide range of substrates, demonstrating the utility of these compounds in organic synthesis and chemical reactivity studies (Xiao-Qiu Pu et al., 2016).

Antitumor and Anticancer Activity

Several benzenesulfonamide derivatives exhibit antitumor properties, as seen in compounds screened against human cancer cell lines, indicating potential applications in cancer research and therapy. For instance, the array-based structure and gene expression relationship studies of specific sulfonamides have shown promising cell cycle inhibition properties, paving the way for clinical trials (T. Owa et al., 2002). Moreover, novel aminothiazole-paeonol derivatives have shown high anticancer potential, suggesting the development of new anticancer agents (Chia-Ying Tsai et al., 2016).

Antimicrobial Activity

Benzenesulfonamide derivatives have also been synthesized and evaluated for their antimicrobial activities, with some compounds showing potent antimicrobial properties against various microorganisms. This highlights their potential application in developing new antimicrobial agents and understanding microbial resistance mechanisms (Apoorva Gupta et al., 2015).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the biological system they interact with. Some benzofuran derivatives have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-18(21,17-9-12-5-3-4-6-14(12)25-17)11-20-26(22,23)16-10-13(19)7-8-15(16)24-2/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACPIVLFNZDGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.